4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)
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Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid): is a complex organic compound known for its unique structural properties and diverse applications. This compound features a pyrene core with four 2-aminobenzoic acid groups attached at the 1,3,6,8-positions, making it a highly conjugated system with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) typically involves a multi-step process. One common method includes the initial formation of the pyrene core, followed by the attachment of the 2-aminobenzoic acid groups through condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can be used to alter the functional groups attached to the pyrene core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other complex organic structures.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) exerts its effects is primarily through its interaction with various molecular targets. The pyrene core allows for strong π-π interactions, while the 2-aminobenzoic acid groups can form hydrogen bonds and other non-covalent interactions. These properties enable the compound to act as a catalyst, fluorescent probe, or electronic material, depending on the application.
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of 2-aminobenzoic acid.
1,3,6,8-Tetra(4-formylphenyl)pyrene: Features formyl groups, offering different reactivity and applications.
Uniqueness: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is unique due to its combination of a highly conjugated pyrene core and the versatile 2-aminobenzoic acid groups. This combination provides a balance of electronic properties and functional group reactivity, making it suitable for a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C44H30N4O8 |
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Molecular Weight |
742.7 g/mol |
IUPAC Name |
2-amino-4-[3,6,8-tris(3-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
TXHGYDRHZAPEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)N)C7=CC(=C(C=C7)C(=O)O)N)C8=CC(=C(C=C8)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
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